

In vitro antifungal activity of P163-0892

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	P163-0892				
Cat. No.:	B11190360	Get Quote			

An In-Depth Technical Guide on the In Vitro Antifungal Activity of P163-0892

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of the investigational compound **P163-0892**. The document details the experimental methodologies employed to assess its efficacy against a panel of pathogenic fungal species, presents the quantitative data in a clear and comparative format, and illustrates the experimental workflow and a putative signaling pathway.

Quantitative Data Summary

The antifungal potency of **P163-0892** was determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The results, summarized in the table below, indicate that **P163-0892** exhibits a broad spectrum of activity against common fungal pathogens.

Table 1: In Vitro Antifungal Activity of P163-0892 (Hypothetical Data)

Fungal Species	Strain ID	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Candida albicans	ATCC 90028	0.03 - 1	0.125	0.5
Candida glabrata	ATCC 90030	0.125 - 4	0.5	2
Candida krusei	ATCC 6258	0.5 - 8	2	8
Aspergillus fumigatus	ATCC 204305	0.06 - 2	0.25	1
Aspergillus flavus	ATCC 204304	0.125 - 4	0.5	2
Cryptococcus neoformans	ATCC 90112	0.03 - 1	0.125	0.5
Fusarium solani	ATCC 36031	1 - 16	4	16
Scedosporium apiospermum	ATCC 201623	0.25 - 8	1	4

- MIC Range: The range of MIC values observed for the tested isolates of a given species.
- MIC₅₀: The MIC value at which at least 50% of the tested isolates are inhibited.
- MIC₉₀: The MIC value at which at least 90% of the tested isolates are inhibited.

Experimental Protocols

The in vitro antifungal activity of **P163-0892** was evaluated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is a standard for determining the MIC of antifungal agents.[4]

2.1. Fungal Strains and Culture Conditions

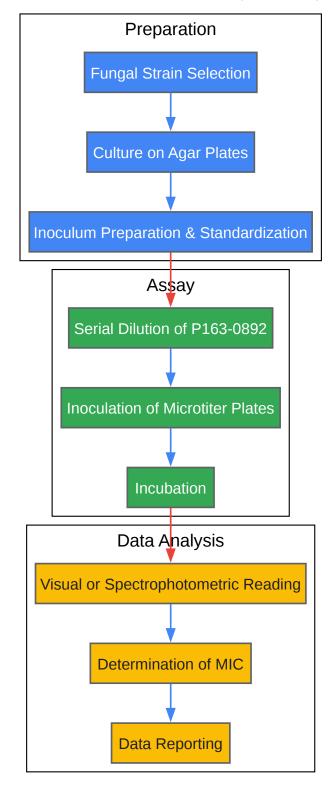
A panel of clinically relevant fungal strains was used in this study. Yeast species were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Molds were grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

2.2. Inoculum Preparation

For yeast species, a suspension was prepared by picking several morphologically similar colonies and suspending them in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. For molds, a spore suspension was prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80), followed by gentle scraping. The resulting mixture was filtered to remove hyphal fragments, and the spore concentration was adjusted using a hemocytometer. The final inoculum concentration for the assay was 5×10^5 CFU/mL.[5]

2.3. Broth Microdilution Assay

The assay was performed in 96-well microtiter plates. **P163-0892** was serially diluted in RPMI-1640 medium to achieve a range of concentrations. The fungal inoculum was then added to each well. The plates were incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of **P163-0892** that resulted in complete inhibition of visible growth.


Visualizations

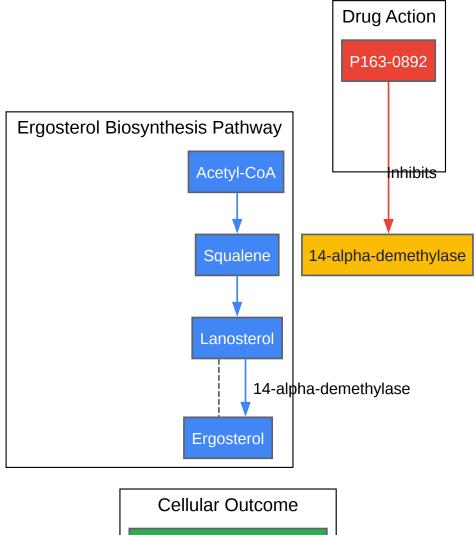
3.1. Experimental Workflow

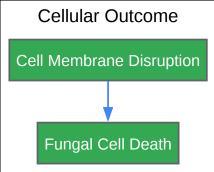
The following diagram illustrates the workflow for determining the in vitro antifungal activity of **P163-0892**.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Click to download full resolution via product page

Workflow for antifungal susceptibility testing.




3.2. Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

While the precise mechanism of action for **P163-0892** is under investigation, a plausible hypothesis is the inhibition of the ergosterol biosynthesis pathway, a common target for antifungal drugs like triazoles.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. The diagram below illustrates this hypothetical pathway.

Hypothetical Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Click to download full resolution via product page

Putative inhibition of ergosterol biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. idexx.com [idexx.com]
- 3. idexx.dk [idexx.dk]
- 4. In vitro antifungal activity of different components of Centratherum anthelminticum and Ocimum sanctum seed oils and their synergism against oral pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Posaconazole exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro antifungal activity of P163-0892]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11190360#in-vitro-antifungal-activity-of-p163-0892]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com